Subtilisin Inhibitor I

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Subtilisin Inhibitor I is a proteinaceous inhibitor of microbial origin, specifically isolated from the culture broth of Streptomyces albogriseolus S-3253 . It is known for its ability to inhibit subtilisin, a serine protease enzyme produced by Bacillus subtilis. This compound plays a crucial role in regulating proteolytic activity, making it valuable in various biochemical and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: Subtilisin Inhibitor I can be isolated from natural sources such as adzuki beans and barley. The isolation process involves several chromatographic techniques, including CM-cellulose, Sephadex G-75, DEAE-cellulose, and SP-Sephadex C-25 . The inhibitor is extracted from finely ground beans using Tris-HCl buffer, followed by heat treatment and pH adjustment .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces albogriseolus. The culture broth is subjected to a series of purification steps, including ion-exchange chromatography and gel filtration, to obtain a highly purified inhibitor .

化学反应分析

Types of Reactions: Subtilisin Inhibitor I primarily undergoes interactions with serine proteases, forming stable complexes that inhibit proteolytic activity. It does not typically undergo oxidation, reduction, or substitution reactions.

Common Reagents and Conditions: The inhibitor is stable over a wide range of pH and temperature conditions. It remains active even after heating to 80°C for 10 minutes . Common reagents used in its purification include Tris-HCl buffer, ammonium sulfate, and various chromatographic resins .

Major Products: The major product of the interaction between this compound and subtilisin is a stable inhibitor-enzyme complex that prevents the proteolytic activity of subtilisin .

科学研究应用

Subtilisin Inhibitor I has a wide range of applications in scientific research:

Chemistry: It is used to study enzyme-inhibitor interactions and to understand the mechanisms of protease inhibition.

Biology: It helps in elucidating the role of proteases in various biological processes, including protein degradation and signal transduction.

Medicine: this compound is explored for its potential therapeutic applications in diseases where protease activity is dysregulated.

作用机制

Subtilisin Inhibitor I exerts its effects by binding to the active site of subtilisin, forming a stable complex that inhibits the enzyme’s proteolytic activity. The inhibitor interacts with the catalytic triad of subtilisin, which includes aspartate, histidine, and serine residues, preventing the enzyme from cleaving peptide bonds . This inhibition is crucial for regulating proteolytic activity in various biological and industrial processes.

相似化合物的比较

Kunitz Inhibitors: These inhibitors, such as the one from Canavalia lineata, also inhibit serine proteases but have different structural and functional properties.

Soybean Trypsin Inhibitor: This inhibitor targets trypsin and chymotrypsin rather than subtilisin, highlighting the specificity of Subtilisin Inhibitor I.

Cucumisin Inhibitors: These inhibitors are derived from melon fruit and have different inhibitory profiles compared to this compound.

Uniqueness: this compound is unique due to its high specificity for subtilisin and its stability under various conditions. Its ability to form stable complexes with subtilisin makes it a valuable tool in both research and industrial applications .

生物活性

Subtilisin inhibitors, particularly Subtilisin Inhibitor I (SSI), are crucial in various biological processes, primarily due to their role in modulating protease activity. These inhibitors have garnered attention for their potential therapeutic applications, especially in combating microbial infections and regulating proteolytic processes. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structural characteristics, and implications in health and disease.

Overview of Subtilisin Inhibitors

Subtilisins are serine proteases found across various organisms, including bacteria and eukaryotes. They play significant roles in protein processing and degradation. This compound, derived from Streptomyces species, is a well-studied inhibitor that targets subtilisin-like proteases.

This compound functions by binding to the active site of subtilisins, thereby preventing substrate access and inhibiting proteolytic activity. The inhibition mechanism can be categorized into two main types:

- Competitive Inhibition : The inhibitor competes with the substrate for binding to the active site.

- Slow-tight Binding : The inhibitor forms a stable complex with the enzyme, leading to prolonged inhibition.

Structural Insights

Recent studies have elucidated the structural basis of SSI's inhibitory action through X-ray crystallography and molecular dynamics simulations. For instance, the crystal structure of SSI complexed with subtilisin reveals critical interactions that stabilize the inhibitor-enzyme complex. Key residues involved in binding include:

| Residue | Role |

|---|---|

| Methionine (P1) | Critical for binding specificity |

| Lysine (P1') | Enhances interaction with subtilisin |

| Reactive Site Loop | Contributes to conformational stability |

Antimicrobial Activity

Research indicates that SSI exhibits antimicrobial properties by inhibiting proteases essential for microbial virulence. For instance, studies on Leishmania species show that targeting subtilisin-like proteases can impair parasite differentiation and proliferation:

- Study Findings : PF-429242, a subtilisin inhibitor, demonstrated significant inhibition of Leishmania infantum growth in vitro. The IC50 values indicated potent activity at low concentrations (10-100 μM) .

Therapeutic Applications

The potential therapeutic applications of SSI extend to various fields:

- Infectious Diseases : Given its ability to inhibit microbial proteases, SSI is being explored as a candidate for developing new treatments against infections caused by pathogens such as Leishmania and other protozoa.

- Biotechnology : SSI can stabilize proteases in industrial applications, enhancing the efficacy of detergents and other products by preventing unwanted proteolytic activity .

Research Findings Summary

A comprehensive review of recent literature highlights several key findings regarding the biological activity of this compound:

- Inhibition Potency : Studies report that SSI can inhibit various subtilisins with IC50 values in the nanomolar range, indicating high potency .

- Structural Variability : Mutational analyses have shown that altering specific residues can significantly impact inhibition efficiency, paving the way for engineering more effective inhibitors .

- Real-World Applications : The use of SSI in commercial products underscores its practical utility beyond basic research .

属性

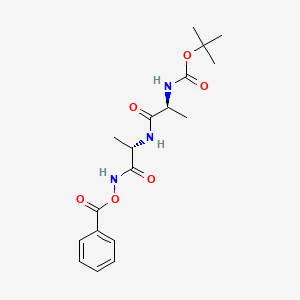

IUPAC Name |

[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O6/c1-11(20-17(25)26-18(3,4)5)14(22)19-12(2)15(23)21-27-16(24)13-9-7-6-8-10-13/h6-12H,1-5H3,(H,19,22)(H,20,25)(H,21,23)/t11-,12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCNQRTLVYUSFIG-RYUDHWBXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NOC(=O)C1=CC=CC=C1)NC(=O)C(C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NOC(=O)C1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。